Cyano-myracrylamide

zDHHC20 Palmitoylation IC50

Cyano-myracrylamide (CMA) overcomes critical 2-bromopalmitate limitations: it preserves APT1/2 eraser activity and exhibits low cytotoxicity at effective concentrations (no toxicity at 40 µM in HEK293T). This enables unambiguous palmitoylation turnover measurements and prolonged live-cell treatments. A proven chemical probe for DHHC-mediated EGFR, Ras, and MyD88 lipidation pathways. ≥98% purity, in-stock at multiple pack sizes—ideal for target validation and in vivo inflammation models.

Molecular Formula C19H34N2O
Molecular Weight 306.5 g/mol
Cat. No. B10854145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyano-myracrylamide
Molecular FormulaC19H34N2O
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN(CC#N)C(=O)C=C
InChIInChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3
InChIKeyRIIUZCPEMOKUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyano-myracrylamide (CMA): A Broad-Spectrum DHHC Family Palmitoyltransferase Inhibitor for Protein S-Acylation Research


Cyano-myracrylamide (CMA), also designated N-(Cyanomethyl)-N-tetradecyl-2-propenamide , is a synthetic acrylamide-based small molecule developed as a chemical probe for the study of protein S-acylation. It functions as a covalent, broad-spectrum inhibitor of Asp-His-His-Cys (DHHC) domain-containing palmitoyltransferase enzymes, a family of 23 human 'writer' proteins that catalyze the post-translational attachment of long-chain fatty acids to cysteine residues [1]. CMA was specifically designed to overcome the critical limitations of the most commonly used pan-DHHC inhibitor in the field, 2-bromopalmitate (2BP) [2].

Critical Functional Limitations of Legacy DHHC Inhibitors vs. Cyano-myracrylamide (CMA)


Direct substitution of Cyano-myracrylamide (CMA) with the historical pan-DHHC inhibitor 2-bromopalmitate (2BP) is scientifically inadvisable due to two major, quantifiable deficits of 2BP that CMA was engineered to overcome. First, 2BP inhibits the acyl-protein thioesterase (APT) 'eraser' enzymes [1], confounding data interpretation by simultaneously blocking both palmitate addition and removal. Second, 2BP exhibits pronounced cellular toxicity at concentrations required for effective DHHC inhibition, significantly restricting its experimental utility in live-cell and in vivo systems [1]. In contrast, CMA demonstrates a fundamentally improved pharmacological profile by avoiding APT inhibition and markedly reducing cellular toxicity, thereby providing a more selective and robust tool for dissecting DHHC-mediated signaling events.

Evidence-Based Performance Matrix for Cyano-myracrylamide (CMA) in Biochemical and Cellular Assays


Enhanced Potency Against zDHHC20 vs. 2-Bromopalmitate (2BP)

Cyano-myracrylamide (CMA) exhibits significantly improved potency for the zDHHC20 enzyme compared to the legacy inhibitor 2-bromopalmitate (2BP). In a cell-free assay with 1 hour of preincubation, CMA achieved an IC50 of 1.35 ± 0.26 µM, which represents a 5-fold enhancement in inhibitory activity over 2BP (IC50 = 5.33 ± 0.77 µM) under identical conditions [1]. This quantitative advantage confirms that CMA more effectively engages the DHHC catalytic domain, enabling more robust enzyme inhibition at lower concentrations.

zDHHC20 Palmitoylation IC50

Reduced Cellular Cytotoxicity in Mammalian Cell Lines vs. 2BP

A primary limitation of 2BP is its cytotoxicity, which narrows its usable concentration range in live-cell experiments. In contrast, CMA demonstrates a superior safety profile. Treatment of HEK293T cells with 40 µM CMA for 24 hours did not result in observable toxicity [REFS-1, REFS-2]. In a direct comparison across multiple mammalian cell lines (MDA-MB-231, HEK293T, 3T3-L1), CMA's toxicity was limited up to 40 µM, whereas 2BP significantly reduced cell viability at much lower concentrations. Notably, CMA was determined to be completely non-toxic at 20 µM across all cell lines tested [1].

HEK293T Cytotoxicity Cell Viability

Exclusion of APT Eraser Enzyme Inhibition: A Decisive Advantage Over 2BP

A critical flaw of 2BP is its concurrent inhibition of the acyl-protein thioesterase (APT) enzymes, which are responsible for removing palmitate from proteins. This 'writer' and 'eraser' co-inhibition complicates any analysis of dynamic S-acylation. Cyano-myracrylamide (CMA) was explicitly designed to avoid this pitfall. At a concentration of 50 µM, CMA demonstrates selective inhibition of zDHHC20 without inhibiting acyl-protein thioesterase 1 (APT-1) or APT-2 [REFS-1, REFS-2]. This is a fundamental qualitative improvement in probe selectivity over 2BP, which is known to inhibit these eraser enzymes [1].

APT1 APT2 Selectivity Acyl-protein Thioesterase

Validated In-Cellulo Activity on Key Disease-Relevant Substrates

The utility of a chemical probe is validated by its ability to modulate target biology in a relevant cellular context. CMA has been shown to inhibit the S-acylation of several critical disease-relevant protein substrates. At concentrations of 5-20 µM, CMA effectively inhibits S-acylation of the Legionella E3 ligase GobX, the adaptor protein MyD88, and the oncogene Ras in HEK293T cells expressing these proteins, confirming its broad activity against multiple DHHC family members (zDHHC20, zDHHC9, and zDHHC6) [1]. Furthermore, CMA has been demonstrated to inhibit the S-acylation of Epidermal Growth Factor Receptor (EGFR) and the fatty acid translocase CD36 [REFS-2, REFS-3]. These findings are distinct from those of many earlier, less-characterized inhibitors and confirm CMA's efficacy in a live-cell environment.

EGFR CD36 Ras MyD88 Cell-based assay

In Vivo Efficacy Demonstrated in a Disease-Relevant Model of Pyroptosis

Evidence of in vivo activity is a high-value differentiator for chemical probes. Cyano-myracrylamide (CMA) has been utilized in a mouse model to suppress gasdermin D (GSDMD)-mediated pyroptosis and subsequent IL-1β cytokine release, processes that are dependent on S-palmitoylation [1]. This study demonstrated that treatment with CMA (or 2BP) suppressed GSDMD palmitoylation and its downstream inflammatory effects in vivo [1]. This validates that CMA can be used in whole-animal studies to probe DHHC-dependent pathologies, a critical step beyond in vitro or cell-based assays.

In vivo Pyroptosis GSDMD Inflammation

Optimal Use Cases for Cyano-myracrylamide (CMA) in Palmitoylation Research


Delineating Dynamic S-Acylation Cycles Without Eraser Enzyme Confounding

Use Cyano-myracrylamide (CMA) when the experimental objective requires selective inhibition of DHHC 'writer' enzymes while preserving the activity of APT 'eraser' enzymes. Unlike 2BP, which inhibits both writer and eraser activities [1], CMA at concentrations up to 50 µM does not inhibit APT1 or APT2 [1]. This allows for unambiguous determination of palmitate addition and turnover rates in live cells, a critical parameter for understanding the dynamics of signaling proteins like Ras and G proteins.

Long-Term and High-Concentration Live-Cell Imaging and Phenotypic Assays

Employ CMA for prolonged live-cell experiments or studies requiring high inhibitor concentrations to ensure full target engagement. The compound's low cytotoxicity profile, as evidenced by a lack of toxicity in HEK293T cells at 40 µM and in multiple other cell lines at 20 µM [REFS-1, REFS-2], makes it a superior choice over 2BP. This allows for 24-hour or longer treatments to study slower cellular processes or to achieve robust inhibition without inducing cell death or stress responses that would otherwise confound results.

Targeted Validation of Cancer and Immunology Pathways in Cellular Models

Select CMA for pharmacological validation of S-acylation's role in cancer and innate immunity pathways. It has been demonstrated to inhibit the palmitoylation of key oncoproteins and immune regulators, including EGFR, Ras, and MyD88, at concentrations between 5-20 µM in HEK293T cells [REFS-1, REFS-2]. This provides a direct, small-molecule approach to rapidly assess the dependency of these pathways on DHHC-mediated lipidation, complementing slower genetic knockout or knockdown methods.

Preclinical In Vivo Studies of DHHC-Mediated Inflammatory Responses

Utilize Cyano-myracrylamide (CMA) as a chemical tool for in vivo studies, particularly in rodent models of inflammation. Evidence shows that CMA treatment can suppress GSDMD palmitoylation and the resulting pyroptosis and IL-1β release in vivo [1]. Given its improved toxicity profile over 2BP, CMA is a more suitable candidate for pilot studies exploring the therapeutic potential of targeting protein S-acylation in diseases such as inflammatory bowel disease, sepsis, or autoinflammatory syndromes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyano-myracrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.